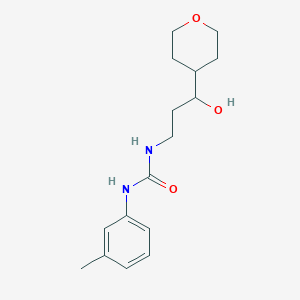

![molecular formula C13H18N2O B2711270 (cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939888-28-5](/img/structure/B2711270.png)

(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

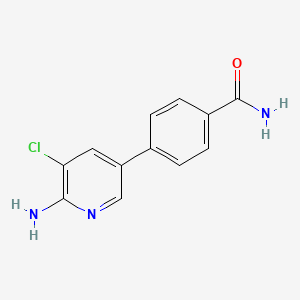

Cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate, also known as CMZ, is a novel compound that has been used in a variety of scientific research applications. It is a cyclic compound consisting of a six-membered ring of carbon atoms, a methyl group, a pyridinylmethylidene group, and an ammoniumolate group. The compound has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol. CMZ has been used in a variety of research applications, including chemical synthesis, biological research, and drug delivery.

Applications De Recherche Scientifique

Organic Synthesis Enhancements

One significant application of this compound is in organic synthesis, where it serves as a crucial intermediate or catalyst. For example, it has been involved in the preparation of new 1,3-diaza-λ5,λ5-diphosphetidines, showcasing its utility in the synthesis of complex organic molecules with potential applications in pharmaceuticals and material science (Donath et al., 1986). Similarly, its derivatives have been used in the concise formal synthesis of alkaloids and substituted 6H-indolo[2,3-b]quinolines, highlighting its versatility in synthesizing biologically active compounds (Sundaram et al., 2004).

Catalytic Applications

In catalysis, this compound has shown efficacy in processes such as the selective oxidation of cyclohexane, where it aids in improving substrate conversion and product selectivity (Sakthivel & Selvam, 2002). Its role in catalysis is further exemplified by its participation in the regioselective synthesis of quinoxalines and pyrido[2,3-b]pyrazines, where it acts as a catalyst to facilitate the cyclocondensation reactions (Lassagne et al., 2015).

Material Science and Nanotechnology

The compound's applications extend into material science, where it has been used in the synthesis of ammonium substituted β-cyclodextrins. These cyclodextrins are crucial for the enantioseparation of anionic analytes, demonstrating the compound's relevance in developing chiral separation materials (Muderawan et al., 2005). Furthermore, in nanotechnology, TiO2 nanoparticles catalyzed synthesis of hexahydro-2-quinolinecarboxylic acids derivatives showcases its utility in enhancing the efficiency and yield of nanoparticle-mediated reactions (Abdolmohammadi, 2012).

Propriétés

IUPAC Name |

N-(cyclohexylmethyl)-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-15(10-12-4-2-1-3-5-12)11-13-6-8-14-9-7-13/h6-9,11-12H,1-5,10H2/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHWZIOBBCIDRY-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C[N+](=CC2=CC=NC=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C/[N+](=C/C2=CC=NC=C2)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)

![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)

![3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2711193.png)

![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2711199.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)